molecular formula C25H30N4OS B11643857 4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11643857
M. Wt: 434.6 g/mol
InChI Key: OQMKVRXONMWMOV-FNPFAXKTSA-N
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Description

“4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine” is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine” typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of the hydrazinyl group: This step may involve the reaction of hydrazine derivatives with the benzothienopyrimidine core.

    Addition of the methoxyphenylprop-2-en-1-ylidene group: This can be done through condensation reactions with appropriate aldehydes or ketones.

    Incorporation of the methylbutan-2-yl group: This step may involve alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, “4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It can be used in assays to evaluate its effects on various biological targets.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic applications. It could be a candidate for drug development, particularly if it shows promising activity against specific diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Other compounds in this class may include derivatives with different substituents on the benzothieno[2,3-d]pyrimidine core.

    Hydrazinyl derivatives: Compounds with similar hydrazinyl groups but different core structures.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness

The uniqueness of “4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine” lies in its specific combination of functional groups and core structure. This unique combination may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H30N4OS

Molecular Weight

434.6 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H30N4OS/c1-5-25(2,3)18-12-13-21-19(15-18)22-23(26-16-27-24(22)31-21)29-28-14-8-10-17-9-6-7-11-20(17)30-4/h6-11,14,16,18H,5,12-13,15H2,1-4H3,(H,26,27,29)/b10-8+,28-14+

InChI Key

OQMKVRXONMWMOV-FNPFAXKTSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C=C/C4=CC=CC=C4OC

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC=CC4=CC=CC=C4OC

Origin of Product

United States

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